molecular formula C10H18O B13260257 2-(Cyclopropylmethyl)cyclohexan-1-ol

2-(Cyclopropylmethyl)cyclohexan-1-ol

Cat. No.: B13260257
M. Wt: 154.25 g/mol
InChI Key: BIEXIUMOWPTYOR-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)cyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with a cyclopropylmethyl group and a hydroxyl group at the first carbon atom. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride. This reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Another approach involves the reduction of 2-(Cyclopropylmethyl)cyclohexanone using a reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: 2-(Cyclopropylmethyl)cyclohexanone, 2-(Cyclopropylmethyl)cyclohexanoic acid

    Reduction: Cyclohexane derivative

    Substitution: 2-(Cyclopropylmethyl)cyclohexyl chloride or bromide

Scientific Research Applications

2-(Cyclopropylmethyl)cyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological targets.

    Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropylmethyl group may interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.

    Cyclopropylmethanol: Contains a cyclopropylmethyl group attached to a hydroxyl group.

    Cyclohexanone: A ketone derivative of cyclohexane.

Uniqueness

2-(Cyclopropylmethyl)cyclohexan-1-ol is unique due to the presence of both a cyclopropylmethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(cyclopropylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C10H18O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-11H,1-7H2

InChI Key

BIEXIUMOWPTYOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2CC2)O

Origin of Product

United States

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